3-Benzyladenine

Description

Properties

IUPAC Name |

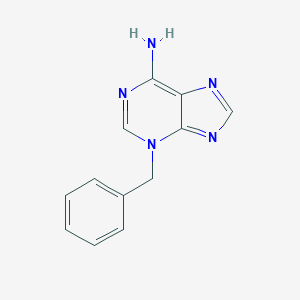

3-benzyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJZYCFVITYHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223124 | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-81-1 | |

| Record name | 3-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7280-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzyladenine: A Technical Guide to its Mechanism of Action in Plant Morphogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Benzyladenine (3-BA), more commonly known as N6-benzyladenine (BA), is a synthetic cytokinin, a class of plant growth regulators pivotal to plant development. Its primary mechanism of action revolves around the stimulation of cell division, or cytokinesis, which profoundly influences various aspects of plant morphogenesis. BA is widely utilized in agriculture and horticulture to enhance branching, promote shoot formation in tissue culture, and improve overall plant architecture.[1][2] This document provides an in-depth exploration of the molecular signaling pathways activated by BA, its specific effects on shoot and root development, and the intricate crosstalk with other plant hormones. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for research and application.

Core Mechanism of Action: The Cytokinin Signaling Pathway

The morphogenetic effects of 3-BA are mediated through a complex and highly regulated signal transduction pathway, analogous to the two-component systems found in bacteria.[3] This pathway translates the chemical signal of BA into a direct change in gene expression within the cell nucleus.

2.1 Signal Perception and Transduction The signaling cascade is initiated when BA binds to specific cytokinin receptors, which are transmembrane histidine kinases located predominantly in the endoplasmic reticulum.[4] In the model plant Arabidopsis thaliana, these receptors include ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4.[4][5]

The binding of BA triggers a multi-step phosphorelay:

-

Receptor Autophosphorylation: Ligand binding causes the receptor to autophosphorylate on a conserved histidine residue within its kinase domain.

-

Phosphate Transfer to HPt Proteins: The phosphate group is then transferred to a histidine-containing phosphotransfer protein (HPt), which is shuttled from the cytoplasm into the nucleus.

-

Activation of Response Regulators: In the nucleus, the HPt protein transfers the phosphate group to a nuclear response regulator (RR).

2.2 Transcriptional Regulation There are two main types of response regulators involved:

-

Type-B Response Regulators (B-type RRs): Upon phosphorylation, B-type RRs are activated. These proteins function as transcription factors that bind to specific promoter sequences of cytokinin-responsive genes, thereby activating their transcription.[5] This leads to the synthesis of proteins that drive processes like cell division and differentiation.

-

Type-A Response Regulators (A-type RRs): The expression of A-type RRs is also induced by cytokinin signaling. However, they act as negative regulators of the pathway. By competing with B-type RRs, they create a negative feedback loop that helps to modulate and attenuate the cellular response to BA, ensuring tight control over cytokinin-mediated processes.[6]

Morphogenetic Effects of this compound

The primary role of BA in promoting cell division manifests in several key morphogenetic outcomes, most notably the regulation of shoot and root architecture.

3.1 Promotion of Shoot Growth and Branching BA is highly effective at stimulating shoot development and overcoming apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems.

-

Axillary Bud Outgrowth: Application of BA directly stimulates DNA synthesis and cell division in dormant axillary buds, forcing them to grow into lateral branches.[7][8] This is widely exploited in nurseries and horticulture to produce plants with a fuller, more branched habit.[1][9]

-

Adventitious Shoot Formation: In plant tissue culture, BA is a cornerstone component of regeneration media. It induces the formation of multiple adventitious shoots from explants (e.g., leaf, stem, or cotyledon pieces), enabling rapid clonal propagation.[10][11][12][13]

3.2 Inhibition of Root Development In contrast to its stimulatory effect on shoots, BA generally inhibits the formation and growth of roots.

-

Antagonism with Auxin: Root development is primarily promoted by another class of hormones, auxins. BA acts antagonistically to auxin in this context. High levels of exogenous BA can suppress endogenous auxin levels and downregulate genes responsible for auxin synthesis and transport, thereby preventing the initiation of lateral and adventitious roots.[14][15]

-

Root Morphology: Treatment with BA typically results in a reduced root mass, decreased root surface area, and fewer lateral roots.[9][15] However, it has been observed to promote the secondary growth or thickening of existing roots.[15] While high concentrations are inhibitory, some studies note that very low concentrations of cytokinins can occasionally have a stimulatory effect on rooting.

Quantitative Data on 3-BA Effects

The effects of 3-BA are highly concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effect of 3-BA on Axillary Shoot and Root Development in Gaura lindheimeri Cuttings

| BA Concentration (g·dm⁻³) | Mean Number of Axillary Shoots | Mean Root Number | Rooting Percentage (%) |

|---|---|---|---|

| 0 (Control) | 0.0 | 18.2 | 100 |

| 0.02 | 0.0 | 27.0 | 100 |

| 0.1 | 1.8 | 15.8 | 100 |

| 0.5 | 3.0 | 7.6 | 80 |

| 1.0 | 3.9 | 3.8 | 60 |

| 2.0 | 5.3 | 2.2 | 40 |

(Data adapted from Wróblewska, 2013)

Table 2: Effect of 3-BA on Shoot Regeneration from Thevetia peruviana Leaf Explants

| BA Concentration (mg·L⁻¹) | Explant Response (%) | Mean Number of Shoots per Explant (± SD) |

|---|---|---|

| 0 (Control) | 0 | 0.0 |

| 1.0 | 100 | 22.17 ± 1.52 |

| 2.0 | 100 | 14.22 ± 0.92 |

| 3.0 | 100 | 11.67 ± 1.22 |

| 4.0 | 90 | 8.78 ± 0.73 |

| 5.0 | 80 | 5.33 ± 0.54 |

(Data adapted from Remya & Ramya, 2021)[11]

Table 3: Effect of 3-BA Foliar Spray on Herbaceous Perennials (4 Weeks After Initial Treatment)

| Plant Species | BA Treatment (mg·L⁻¹) | Number of Lateral Branches | Root Dry Weight (g) |

|---|---|---|---|

| Leucanthemum | 0 (Control) | 0.0 | 1.34 |

| 300 (1 app) | 2.4 | 0.54 | |

| 300 (2 apps) | 3.5 | 0.35 | |

| Gaura | 0 (Control) | 3.8 | 0.97 |

| 300 (1 app) | 6.5 | 1.10 | |

| 300 (2 apps) | 7.3 | 1.13 |

(Data adapted from Grossman et al., 2011)[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research into the effects of 3-BA.

5.1 Protocol: In Vitro Shoot Regeneration from Leaf Explants

-

Plant Material and Sterilization: Collect young, healthy leaves from the source plant. Surface sterilize them by sequential washing in 70% (v/v) ethanol for 30-60 seconds, followed by a 15-20 minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20, and finally rinse 3-4 times with sterile distilled water.

-

Explant Preparation: Under sterile conditions in a laminar flow hood, cut the leaves into small segments (e.g., 1 cm²).

-

Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.[11]

-

Hormone Treatment: Aliquot the MS medium into culture vessels and add 3-BA from a sterile stock solution to achieve the desired final concentrations (e.g., 0, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L).[11] Adjust the medium pH to 5.8 before autoclaving.

-

Inoculation and Incubation: Place one leaf explant onto the surface of the medium in each vessel. Seal the vessels and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

-

Data Collection: After 4-6 weeks, record the percentage of explants forming shoots and count the number of microshoots regenerated per explant.

-

Analysis: Use statistical methods such as ANOVA to determine significant differences between treatments.

5.2 Protocol: Foliar Spray Application to Test Axillary Branching

-

Plant Material: Use uniformly sized, healthy potted plants (e.g., Dizigotheca elegantissima).[16]

-

Treatment Preparation: Prepare aqueous solutions of 3-BA at desired concentrations (e.g., 0, 100, 200 mg/L).[16][17] Add a surfactant such as Tween-20 (0.1% v/v) to the solution to improve leaf adhesion and absorption.[17] The control group is sprayed with water and surfactant only.

-

Application: Use a hand sprayer to apply the solutions to the plant foliage until runoff, ensuring thorough coverage of leaves, stems, and apical meristems.[16] Perform applications at set intervals (e.g., every 15 days for a total of three applications).[17]

-

Growth Conditions: Maintain plants under controlled greenhouse conditions.

-

Data Collection: At the end of the experimental period (e.g., 8-12 weeks), measure morphological parameters such as plant height, number of leaves, and the number of lateral branches formed.

-

Analysis: Employ a suitable statistical design (e.g., completely randomized design) and analyze data using ANOVA to compare treatment means.

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. hort [journals.ashs.org]

- 10. btsjournals.com [btsjournals.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Exogenous 6-benzyladenine application affects root morphology by altering hormone status and gene expression of developing lateral roots in Malus hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijabbr.com [ijabbr.com]

- 17. Exogenously applied gibberellic acid and benzylamine modulate growth and chemical constituents of dwarf schefflera: a stepwise regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

3-Benzyladenine: A Technical Examination of its Role in Cell Division

Abstract

3-Benzyladenine, a synthetic aromatic cytokinin, is a purine derivative with a benzyl group attached to the N3 position of the adenine ring. While its isomer, 6-benzylaminopurine (6-BAP), is a well-studied plant growth regulator known to promote cell division, the specific role of this compound in cellular proliferation is less defined and the subject of ongoing investigation. This technical guide synthesizes the current understanding of this compound, focusing on its chemical properties, its established effects on cell division, and the limited but emerging knowledge of its mechanism of action. The significant distinction between this compound and its more extensively researched N6-substituted counterpart will be a recurring theme, highlighting a critical knowledge gap in the field. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of this compound.

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, with cell division being one of their most prominent functions.[1] Synthetic cytokinins, such as the benzyladenine isomers, have been instrumental in agricultural applications and as tools in cell biology research.[1][2] this compound (3-BAP) is a structural isomer of the widely used 6-benzylaminopurine (6-BAP).[3] The position of the benzyl group on the purine ring significantly influences the biological activity of these molecules. While 6-BAP is a potent promoter of cell division in plants, the biological functions of 3-BAP are not as well-characterized.[1][3] This guide will focus specifically on the known properties and cellular effects of this compound.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-benzyl-3H-purin-6-amine | [4] |

| CAS Number | 7280-81-1 | [4] |

| Molecular Formula | C₁₂H₁₁N₅ | [4] |

| Molecular Weight | 225.25 g/mol | [4] |

| Melting Point | 268-275 °C | [5] |

| Solubility | Soluble in DMSO | [3] |

The synthesis of this compound can be achieved through the benzylation of adenine. The regioselectivity of this reaction is highly dependent on the solvent used. While polar aprotic solvents like DMSO favor the formation of N9-benzyladenine, the use of polar protic solvents such as water increases the proportion of this compound formed.[3]

Role in Cell Division

The available scientific literature on the direct role of this compound in mitotic cell division is sparse. Much of the research on "benzyladenine" has focused on the 6-BAP isomer. However, there is evidence to suggest that this compound can influence cell cycle processes, particularly in meiosis.

Meiotic Arrest in Oocytes

A key study demonstrated that the microinjection of this compound into the germinal vesicle of mouse oocytes led to the arrest of meiotic maturation.[5] Oocyte maturation is a specialized form of cell division that is critical for fertilization and embryonic development. The arrest of this process suggests that this compound can interfere with the molecular machinery that governs meiotic progression.

Experimental Protocol: Microinjection of this compound in Mouse Oocytes

The following is a generalized protocol based on the description of the experiment that observed meiotic arrest.[5]

-

Oocyte Collection: Germinal vesicle (GV)-stage oocytes are collected from the ovaries of appropriately primed female mice.

-

Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentration in an appropriate microinjection buffer.

-

Microinjection: The prepared this compound solution is microinjected into the germinal vesicle of the oocytes using a micromanipulator and microinjection needle. Control oocytes are injected with the vehicle solution alone.

-

In Vitro Culture: The injected oocytes are cultured in a suitable maturation medium under controlled conditions of temperature, CO₂, and humidity.

-

Assessment of Meiotic Maturation: Oocytes are periodically observed under a microscope to assess their meiotic stage. The progression through germinal vesicle breakdown (GVBD), metaphase I (MI), and metaphase II (MII) is recorded. The percentage of oocytes arrested at each stage is quantified.

Quantitative Data:

While the original abstract does not provide specific quantitative data in a table, it states that meiotic maturation was "obviously arrested depending on" the substance.[5] Further research would be needed to establish a precise dose-response curve.

Limited Evidence in Mitotic Cell Division

Direct evidence for the role of this compound in mitotic cell division is limited. Some studies on the effects of "benzyladenine" on cell division in various organisms do not differentiate between the 3- and 6-isomers, making it difficult to attribute the observed effects specifically to this compound.[6] One study on the cytokinin-induced differentiation of human myeloid leukemia HL-60 cells included this compound in the broader category of cytokinins that were effective in inducing differentiation, a process often linked to cell cycle arrest.[5] However, the study did not dissect the specific contribution of the 3-isomer.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its effects on cell division are largely unknown. In contrast, the signaling pathway for 6-BAP in plants is well-established, involving histidine kinase receptors and a phosphorelay system. It is plausible that this compound may interact with components of cell cycle regulation, but this remains to be experimentally validated.

Given the observed meiotic arrest, potential targets for this compound could include key regulators of the oocyte cell cycle, such as:

-

Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. Inhibition of CDKs is a common mechanism for cell cycle arrest.

-

Anaphase-Promoting Complex/Cyclosome (APC/C): This E3 ubiquitin ligase is essential for the metaphase-to-anaphase transition.

-

Maturation-Promoting Factor (MPF): A complex of CDK1 and Cyclin B that drives entry into meiosis and mitosis.

Distinction from 6-Benzylaminopurine (6-BAP)

It is imperative to distinguish this compound from its isomer, 6-benzylaminopurine (6-BAP). The biological activities of these two compounds are not interchangeable.

| Feature | This compound | 6-Benzylaminopurine (6-BAP) |

| Structure | Benzyl group at N3 position of adenine | Benzyl group at N6 position of adenine |

| Primary Role | Less defined; observed to arrest meiosis in oocytes.[5] | Potent plant growth regulator; promotes cell division and differentiation in plants.[1][2] |

| Mechanism of Action | Largely unknown. | In plants, acts through a well-defined histidine kinase signaling pathway.[7] |

| Research Focus | Limited | Extensive |

One study has suggested that this compound can be converted to 6-BAP, which could imply that some observed biological effects of 3-BAP might be indirect.[8] However, further research is needed to confirm the extent and significance of this conversion in different biological systems.

Conclusion and Future Directions

This compound is a synthetic cytokinin with a distinct chemical structure from its more studied isomer, 6-BAP. While its role in mitotic cell division remains largely uncharacterized, there is clear evidence for its ability to induce meiotic arrest in mammalian oocytes. This finding suggests that this compound has the potential to interact with fundamental components of the cell cycle machinery.

For researchers, scientists, and drug development professionals, this compound represents an under-explored molecule with potential biological activities. Future research should focus on:

-

Elucidating the specific molecular targets of this compound in both meiotic and mitotic cells.

-

Conducting comprehensive studies on the effects of this compound on the mitotic cell cycle in various cell lines, with clear quantitative data.

-

Investigating the signaling pathways modulated by this compound.

-

Directly comparing the biological activities of this compound and 6-BAP in the same experimental systems to delineate their unique and overlapping functions.

A deeper understanding of the biological role of this compound will not only fill a significant knowledge gap but may also open new avenues for its application in research and therapeutics.

References

- 1. acs.org [acs.org]

- 2. 6-Benzylaminopurine (Benzyladenine/Cytokinin) Online | 6-Benzylaminopurine (Benzyladenine/Cytokinin) Manufacturer and Suppliers [scimplify.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 3-ベンジルアデニン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Effects of benzyladenine on prokaryotic and eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]

The Dawn of a Synthetic Classic: A Technical Guide to the Discovery and History of 3-Benzyladenine in Plant Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyladenine (3-BA), more commonly known in scientific literature as 6-Benzylaminopurine (BAP), stands as a cornerstone of plant science and biotechnology. As a pioneering synthetic cytokinin, its discovery revolutionized our understanding of plant growth and development, paving the way for significant advancements in agriculture and horticulture. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established 3-BA as a potent regulator of plant cellular processes. It details the key experiments, presents quantitative data from seminal studies, and outlines the methodologies that defined its biological activity. Furthermore, this guide elucidates the molecular mechanisms of action, including the cytokinin signaling pathway, to provide a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Context

The journey to understanding the chemical regulation of plant growth was marked by the foundational discovery of auxins. However, it was the quest to identify the factors responsible for cell division, or cytokinesis, that led to the discovery of a new class of plant hormones: the cytokinins.

In the mid-20th century, the laboratory of Dr. Folke K. Skoog at the University of Wisconsin-Madison was a hub of pioneering research in this area.[1] A breakthrough occurred in 1954 when Carlos Miller, a postdoctoral researcher in Skoog's lab, isolated a potent cell division-promoting substance from autoclaved herring sperm DNA. This substance was named kinetin.[2] While kinetin itself was an artifact of DNA degradation and not a natural plant hormone, its discovery was pivotal. It provided the first chemical structure of a substance with high cytokinin activity and spurred the search for other, similar compounds.

Shortly after the discovery of kinetin, Skoog's laboratory synthesized and tested a series of N6-substituted adenine derivatives for their ability to promote cell division in plant tissue cultures.[1] Among these synthetic compounds, 6-benzylaminopurine (BAP) , also referred to as this compound (3-BA) or simply benzyl adenine, emerged as a particularly potent cytokinin.[3][4] Its synthesis and the demonstration of its efficacy in stimulating cell division in plants marked a significant milestone in plant physiology.[5] 6-BAP was one of the first-generation synthetic cytokinins and its discovery opened the floodgates for research into the diverse roles of cytokinins in plant growth and development.[3][6]

Foundational Experiments and Quantitative Data

The biological activity of 6-BAP was established through a series of classic bioassays, which have since become standard methods for assessing cytokinin activity. These assays provided the initial quantitative data on the efficacy of 6-BAP in promoting cell division, delaying senescence, and influencing morphogenesis.

The Tobacco Callus Bioassay

One of the most critical early experiments was the tobacco callus bioassay. This assay demonstrated the synergistic effect of auxins and cytokinins on cell division and differentiation. Tobacco pith tissue, which does not proliferate on a simple nutrient medium, was used as the experimental system.

Experimental Protocol:

-

Explant Preparation: Pith tissue from tobacco (Nicotiana tabacum) stems is excised under sterile conditions.

-

Culture Medium: The explants are placed on a sterile Murashige and Skoog (MS) basal medium containing an auxin (e.g., indole-3-acetic acid, IAA) but lacking a cytokinin.

-

Treatment: Varying concentrations of 6-BAP are added to the culture medium.

-

Incubation: The cultures are maintained in a controlled environment (temperature, light) for a period of several weeks.

-

Data Collection: The growth of the callus tissue is measured as an increase in fresh or dry weight.

Quantitative Data from Early Studies:

Early studies demonstrated that in the presence of an optimal concentration of auxin, the growth of tobacco callus was directly proportional to the concentration of 6-BAP over a specific range.

| 6-BAP Concentration (mg/L) | Callus Fresh Weight (g) after 4 weeks (Illustrative Data) |

| 0 | 0.1 |

| 0.02 | 1.5 |

| 0.2 | 5.0 |

| 2.0 | 4.8 |

| 20.0 | 1.2 |

This table represents a typical dose-response curve observed in such experiments, where optimal growth is achieved at a specific concentration, with inhibitory effects at very high concentrations.

Wheat Leaf Senescence Bioassay

This bioassay was instrumental in demonstrating the role of 6-BAP in delaying the process of senescence, characterized by the degradation of chlorophyll and other macromolecules.

Experimental Protocol:

-

Explant Preparation: Segments are cut from the primary leaves of wheat (Triticum aestivum) seedlings.

-

Incubation: The leaf segments are floated on solutions containing different concentrations of 6-BAP in the dark.

-

Data Collection: After a few days, the chlorophyll content of the leaf segments is extracted and quantified spectrophotometrically.

Quantitative Data:

| 6-BAP Concentration (mg/L) | Chlorophyll Content (% of initial) after 4 days (Illustrative Data) |

| 0 (Control) | 30 |

| 0.01 | 55 |

| 0.1 | 85 |

| 1.0 | 90 |

| 10.0 | 92 |

This data illustrates the potent anti-senescence effect of 6-BAP, with even low concentrations significantly preserving chlorophyll levels.

Amaranthus Betacyanin Bioassay

This bioassay provides a rapid and sensitive method for quantifying cytokinin activity based on the induction of betacyanin synthesis in the cotyledons of Amaranthus seedlings.

Experimental Protocol:

-

Seedling Preparation: Amaranthus caudatus seeds are germinated in the dark.

-

Explant Incubation: Cotyledons are excised and incubated in solutions containing various concentrations of 6-BAP.

-

Betacyanin Extraction and Quantification: After a set incubation period, the betacyanin pigment is extracted and its absorbance is measured.

Applications in Plant Science and Agriculture

The discovery of 6-BAP's potent cytokinin activity has led to its widespread application in various fields of plant science and commercial agriculture.

Micropropagation and Plant Tissue Culture

6-BAP is a key component of many plant tissue culture media, where it is used to induce shoot proliferation from explants such as nodal cuttings.[7] The concentration of 6-BAP is a critical factor, with optimal levels varying depending on the plant species and explant type.

Table of 6-BAP Concentrations for Shoot Proliferation in Various Species:

| Plant Species | Explant Type | Optimal 6-BAP Concentration (mg/L) | Observed Effect |

| Yam (Dioscorea spp.) | Nodal cuttings | 0.5 | Highest number of healthy shoots |

| Banana (Musa acuminata) | Suckers | 2.5 - 3.0 | Significant increase in shoot multiplication |

| Malaysian Bananas (Musa spp.) | Shoot tips | 5 - 7 (with 0.2 mg/L IAA) | Maximum shoot multiplication |

| Black Ginger (Kaempferia parviflora) | - | 2.5 | Optimal shoot proliferation |

| Medinilla mandrakensis | Nodal segment | 2.0 | Maximum proliferation of shoots (27.5 shoots per explant) |

Fruit Thinning and Sizing in Horticulture

In commercial fruit production, achieving an optimal fruit load is crucial for obtaining large, high-quality fruit. 6-BAP is used as a chemical thinning agent in several fruit crops, including apples and peaches.[8]

Table of 6-BAP Application Rates for Fruit Thinning:

| Fruit Crop | Application Timing | 6-BAP Concentration | Effect |

| Apple | 10-12 mm fruit diameter | 25-50 ppm | Fruit thinning, improved fruit size |

| Peach ('Maciel') | 45 days after full bloom | 200 mg/L | 56.21% reduction in fruit number, similar to hand thinning |

Post-Harvest Physiology and Shelf-Life Extension

The senescence-delaying properties of 6-BAP have been harnessed to extend the shelf-life of various horticultural products, particularly leafy green vegetables.[9]

Table of 6-BAP Applications for Post-Harvest Quality Maintenance:

| Product | 6-BAP Concentration | Storage Conditions | Effect |

| Fresh-cut broccoli florets | 10 - 15 ppm | 6±1°C | Extended shelf-life, delayed yellowing |

| Cabbage | - | - | Delayed senescence by inhibiting respiratory metabolism |

| Cauliflower | 200 - 300 ppm | Ambient | Preserved curd quality and antioxidant status |

Mechanism of Action: The Cytokinin Signaling Pathway

The physiological effects of 6-BAP are mediated through a complex and well-conserved signaling pathway, often referred to as a two-component signaling system, which is analogous to systems found in bacteria.

Core Components of the Cytokinin Signaling Pathway:

-

Receptors: Cytokinins are perceived by transmembrane histidine kinase receptors, primarily located in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, these are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1 (CRE1)/AHK4.[10]

-

Histidine Phosphotransfer Proteins (AHPs): Upon cytokinin binding, the receptors autophosphorylate and transfer the phosphate group to AHPs in the cytoplasm. The phosphorylated AHPs then translocate to the nucleus.

-

Response Regulators (ARRs): In the nucleus, AHPs transfer the phosphate group to ARRs. There are two main types of ARRs:

Signaling Cascade Workflow:

-

Perception: 6-BAP binds to the CHASE domain of the AHK receptors.

-

Phosphorelay Initiation: This binding triggers the autophosphorylation of a conserved histidine residue within the receptor. The phosphate is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.

-

Signal Transduction to the Nucleus: The phosphate group is transferred from the receptor to an AHP.

-

Nuclear Transduction: The phosphorylated AHP moves into the nucleus and transfers the phosphate to an aspartate residue on a Type-B ARR.

-

Transcriptional Activation: The phosphorylated Type-B ARR activates the transcription of target genes, leading to the various physiological responses associated with cytokinin activity.

-

Negative Feedback: Among the target genes are the Type-A ARRs, which, once expressed, act to dampen the signaling pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cytokinin Signaling [kieber.weebly.com]

- 3. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. phytojournal.com [phytojournal.com]

- 10. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Benzyladenine in Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyladenine (3-BA), a synthetic cytokinin, is a cornerstone of plant biotechnology and agricultural practices. Its profound influence on various aspects of plant growth and development, from cell division and differentiation to senescence and stress responses, has made it an invaluable tool for researchers and cultivators alike. This technical guide provides an in-depth exploration of the biological activity of 3-BA, detailing its mechanism of action through the cytokinin signaling pathway, summarizing key quantitative data on its effects, and outlining experimental protocols for its application. Visualizations of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding of its function and utility.

Introduction

This compound (3-BA), also known as 6-benzylaminopurine (BAP), is a synthetic plant growth regulator that mimics the effects of naturally occurring cytokinins.[1][2] Cytokinins are a class of phytohormones that play a critical role in promoting cell division (cytokinesis), and are involved in a multitude of developmental processes including shoot initiation and proliferation, leaf expansion, chloroplast development, and the delay of senescence.[1][3][4] The widespread use of 3-BA in plant tissue culture and agriculture stems from its potent and reliable activity in manipulating these processes for desired outcomes, such as enhanced crop yield and improved plant quality.[1][5][6]

Mechanism of Action: The Cytokinin Signaling Pathway

The biological effects of 3-BA are mediated through the cytokinin signaling pathway, a multi-step phosphorelay system analogous to the two-component systems found in bacteria.[7][8][9] This pathway is conserved among various plant species, with key components identified in model organisms like Arabidopsis thaliana.[3][7] The signaling cascade can be summarized in four major steps:

-

Signal Perception: 3-BA, like other cytokinins, binds to transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane.[3][7][8] In Arabidopsis, the primary cytokinin receptors are AHK2, AHK3, and AHK4/CRE1/WOL.[3][7]

-

Phosphorelay Initiation: Binding of 3-BA induces autophosphorylation of the AHK receptor on a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue within the receptor's receiver domain.[8]

-

Signal Transduction to the Nucleus: The phosphate group is subsequently relayed to a histidine phosphotransfer protein (AHP), which then translocates from the cytoplasm to the nucleus.[3][7]

-

Transcriptional Regulation: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs: Type-B ARRs and Type-A ARRs. Phosphorylated Type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription.[3][7] This leads to the various physiological responses associated with cytokinin activity. Type-A ARRs, whose expression is induced by Type-B ARRs, act as negative regulators of the pathway, creating a feedback loop to modulate the cytokinin response.[3][7]

Figure 1: Simplified diagram of the this compound signaling pathway.

Biological Activities and Quantitative Effects

3-BA influences a wide array of developmental processes in plants. The optimal concentration for eliciting a specific response is highly dependent on the plant species, the type of explant, and the desired outcome.

Cell Division and Differentiation

One of the most well-documented effects of 3-BA is its potent stimulation of cell division.[1][10] This property is fundamental to its application in plant tissue culture for inducing callus formation and shoot regeneration. In apple fruit development, the application of 3-BA has been shown to increase the rate of cell layer formation in the fruit cortex, leading to larger fruit size due to a greater number of cells.[10]

Shoot Proliferation and Apical Dominance

3-BA is widely used to overcome apical dominance and promote the growth of axillary buds, leading to increased branching and a bushier plant architecture.[1][6][11] This is particularly valuable in the micropropagation of many plant species.

| Plant Species | Explant Type | 3-BA Concentration (µM) | Observed Effect | Reference |

| Green Ash (Fraxinus pennsylvanica) | Axillary shoots | 40 | Maximum shoot proliferation | [12] |

| Apple (Malus domestica) | Shoots | 4.4 | Recommended for shoot proliferation | [13] |

| Soybean (Glycine max) | Cotyledonary explants | 10-50 | Stimulation of shoot bud proliferation | [1] |

| Thevetia peruviana | Leaf explants | 1.0 mg/L (~4.4 µM) | Maximum number of shoot initials | [14] |

| Mungbean (Vigna radiata) | Cotyledonary node | 1.0 mg/L (~4.4 µM) | Highest direct shoot regeneration | [15] |

Table 1: Quantitative Effects of this compound on Shoot Proliferation.

Delay of Leaf Senescence

3-BA is a potent inhibitor of leaf senescence, the process of aging in leaves characterized by the degradation of chlorophyll and other macromolecules.[16][17][18] Application of 3-BA can maintain the greenness and photosynthetic capacity of leaves for an extended period. This effect is associated with increased utilization of metabolites and a more rapid turnover of adenosine phosphates.[17][18]

| Plant Species | Application Method | 3-BA Concentration | Observed Effect | Reference |

| Bean (Phaseolus vulgaris) | Localized application on intact leaves | Not specified | Retardation of senescence in the treated area | [16] |

| Wheat (Triticum aestivum) | Foliar spray | 10⁻⁴ mol/L (100 µM) | Increased stress-induced ethylene, delaying senescence | [19] |

| Alstroemeria (cut flowers) | Vase solution | 25 mg/L (~111 µM) | Delayed onset of flower senescence and leaf yellowing | [20] |

Table 2: Effects of this compound on Delaying Senescence.

Seed Germination and Seedling Growth

The effect of 3-BA on seed germination can be stimulatory. Studies on maize have shown that 3-BA stimulates nuclear DNA replication and increases the mitotic index during early germination.[21] In Nigella sativa and Allium cepa, concentrations ranging from 5 to 55 ppm elevated germination percentages and increased root growth.[22]

Flowering and Fruit Development

3-BA can influence flowering and fruit development, often leading to increased yield.[5][23] In chamomile, application of 25 mg/L BA increased flower yield.[23] In soybean, foliar application of 150 mg/L BA was able to compensate for yield reduction under moderate drought stress.[5][24] In apple orchards, 3-BA is used as a chemical thinner at concentrations between 50 and 100 ppm to increase the size of the remaining fruit and promote return bloom.[25]

| Crop | Application Method | 3-BA Concentration | Observed Effect | Reference |

| Chamomile (Matricaria chamomilla) | Foliar spray | 25 mg/L (~111 µM) | Increased flower yield | [23] |

| Soybean (Glycine max) | Foliar spray | 150 mg/L (~666 µM) | Compensated for yield reduction under 80% ET | [5][24] |

| Apple (Malus domestica) | Foliar spray | 50-100 ppm (50-100 mg/L) | Effective fruit thinning | [25] |

| Cucumber (Cucumis sativus) | Foliar spray | 25-75 mg/L (~111-333 µM) | Increased fruit yield | [26] |

Table 3: Quantitative Effects of this compound on Flowering and Yield.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 3-BA in research and commercial settings. Below are generalized protocols for key experiments.

In Vitro Shoot Proliferation of Herbaceous Plants

This protocol is a general guideline and should be optimized for the specific plant species.

References

- 1. btsjournals.com [btsjournals.com]

- 2. 6-Benzyladenine - Lifeasible [lifeasible.com]

- 3. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. riviste.fupress.net [riviste.fupress.net]

- 6. researchgate.net [researchgate.net]

- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 8. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. hort [journals.ashs.org]

- 11. Roles for Auxin, Cytokinin, and Strigolactone in Regulating Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]

- 12. forest.moscowfsl.wsu.edu [forest.moscowfsl.wsu.edu]

- 13. mdpi.com [mdpi.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Retardation of bean leaf senescence by benzyladenine and its influence on phosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Retardation of Bean Leaf Senescence by Benzyladenine and Its Influence on Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of 6-benzyladenine and leaf ageing treatment on the levels of stress-induced ethylene emanating from wilted wheat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Benzyladenine-stimulation of nuclear DNA synthesis and cell division in germinating maize | Seed Science Research | Cambridge Core [cambridge.org]

- 22. researchgate.net [researchgate.net]

- 23. Effect of benzyladenine on growth and flower yield of chamomile plants. (01) | Tropical Agriculture [journals.sta.uwi.edu]

- 24. Efficacy of benzyladenine for compensating the reduction in soybean productivity under low water supply | Italian Journal of Agrometeorology [riviste.fupress.net]

- 25. A REVIEW OF THE USE OF BENZYLADENINE (BA) AS A CHEMICAL THINNER FOR APPLES | International Society for Horticultural Science [ishs.org]

- 26. scialert.net [scialert.net]

The Signaling Pathway of 3-Benzyladenine in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, shoot and root differentiation, leaf senescence, and responses to environmental stimuli.[1] 3-Benzyladenine, a synthetic cytokinin, and its more biologically active isomer, N6-benzyladenine (6-BA or BAP), are widely used in research and agriculture to manipulate these processes.[2][3][4] This technical guide provides an in-depth overview of the this compound signaling pathway in the model organism Arabidopsis thaliana, focusing on the core molecular mechanisms, quantitative data, and detailed experimental protocols. It is important to note that the primary active form is N6-benzyladenine, and this compound's activity is likely dependent on its conversion to the N6 form.

The Core Signaling Pathway: A Multi-Step Phosphorelay

The cytokinin signaling pathway in Arabidopsis is a sophisticated multi-step phosphorelay system, analogous to two-component signaling systems found in bacteria.[1][5][6] The pathway is initiated by the binding of active cytokinins, such as N6-benzyladenine, to transmembrane histidine kinase receptors.[5][6] This binding event triggers a cascade of phosphorylation events that ultimately leads to the regulation of target gene expression in the nucleus.

The key components of this pathway are:

-

Arabidopsis Histidine Kinases (AHKs): These are the cytokinin receptors located primarily in the endoplasmic reticulum.[3][7] In Arabidopsis, there are three main cytokinin receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[5][6][8]

-

Arabidopsis Histidine Phosphotransfer Proteins (AHPs): These proteins act as intermediaries, shuttling the phosphoryl group from the AHKs in the cytoplasm to the response regulators in the nucleus.

-

Arabidopsis Response Regulators (ARRs): These are the final components of the phosphorelay. They are classified into two main types:

The binding of N6-benzyladenine to the CHASE domain of an AHK receptor induces its autophosphorylation on a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue within the receptor's receiver domain. Subsequently, an AHP protein accepts the phosphate group and translocates to the nucleus, where it phosphorylates a Type-B ARR. The activated Type-B ARR then initiates the transcription of cytokinin-responsive genes, including the Type-A ARRs.

N6-Benzyladenine signaling cascade in Arabidopsis.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of N6-benzyladenine with components of the Arabidopsis signaling pathway and its physiological effects.

Table 1: Binding Affinities of N6-Benzyladenine to Arabidopsis Histidine Kinase Receptors

| Receptor | Apparent Dissociation Constant (Kd) | Method | Reference |

| AHK4/CRE1 | 4.55 ± 0.48 x 10⁻⁹ M | In vitro binding assay with S. pombe membrane | [5][8] |

| AHK3 | Lower affinity than trans-zeatin | In vitro binding assay with E. coli | N/A |

| AHK2 | Lower affinity than trans-zeatin | In vitro binding assay with E. coli | N/A |

Table 2: Dose-Dependent Inhibition of Primary Root Growth by N6-Benzyladenine

| 6-BA Concentration (µM) | Primary Root Length (% of Control) | Reference |

| 0.01 | ~90% | [11] |

| 0.1 | ~60% | [11] |

| 1 | ~40% | [11] |

| 10 | ~20% | [11] |

Note: The values are estimations based on graphical data from the cited literature and may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in Arabidopsis.

In Vitro Cytokinin Receptor Binding Assay

This protocol is adapted from methods using S. pombe or E. coli expression systems to characterize cytokinin-receptor interactions.[5]

Objective: To determine the binding affinity of N6-benzyladenine to a specific AHK receptor.

Materials:

-

S. pombe or E. coli strain expressing the Arabidopsis AHK of interest.

-

Membrane fraction preparation from the expression host.

-

[³H]-labeled isopentenyladenine ([³H]-iP) or another high-affinity cytokinin radioligand.

-

Unlabeled N6-benzyladenine and other cytokinins for competition assays.

-

Binding buffer (e.g., 10 mM MES pH 6.0, 1 mM MgCl₂, 0.05 mM MnCl₂, 0.1 mM CaCl₂, 10% glycerol, 0.1 mg/mL BSA).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Grow the recombinant S. pombe or E. coli cells and prepare membrane fractions according to standard protocols. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a microcentrifuge tube, combine 50 µg of the membrane preparation with a fixed concentration of [³H]-iP (e.g., in the low nanomolar range) in the binding buffer.

-

Competition: For competition assays, add increasing concentrations of unlabeled N6-benzyladenine to the reaction tubes. For total binding, add only the radioligand. For non-specific binding, add a large excess (e.g., 200-fold) of unlabeled iP.

-

Incubation: Incubate the reactions on ice for 30 minutes.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter or by centrifugation.

-

Quantification: Wash the filters or pellets to remove unbound radioligand. Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the dissociation constant (Kd) for N6-benzyladenine by analyzing the competition data using appropriate software (e.g., Prism).

Workflow for cytokinin receptor binding assay.

Arabidopsis Root Growth Inhibition Assay

This assay is a classic method to assess the physiological response of Arabidopsis to cytokinins.[11][12][13][14]

Objective: To quantify the dose-dependent inhibitory effect of N6-benzyladenine on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0).

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

N6-benzyladenine stock solution.

-

Petri plates.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C and grow them vertically for 4-5 days.

-

Treatment: Prepare MS agar plates supplemented with a range of N6-benzyladenine concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).

-

Transfer: Carefully transfer the seedlings with uniform root length to the treatment plates.

-

Growth Measurement: Mark the position of the root tip at the time of transfer. Allow the seedlings to grow for another 3-5 days.

-

Quantification: Measure the length of the newly grown root from the mark to the new root tip.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM 6-BA). Plot the dose-response curve.

Gene Expression Analysis of Type-A ARRs

This protocol describes the analysis of the expression of early cytokinin-responsive genes, such as ARR5 and ARR7, using quantitative real-time PCR (qRT-PCR).[10][15]

Objective: To measure the induction of Type-A ARR gene expression in response to N6-benzyladenine treatment.

Materials:

-

Arabidopsis seedlings (e.g., 7-day-old).

-

N6-benzyladenine solution (e.g., 5 µM).

-

Liquid MS medium.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for target genes (ARR5, ARR7) and a reference gene (e.g., ACTIN2).

-

Real-time PCR system.

Procedure:

-

Treatment: Grow Arabidopsis seedlings in liquid MS medium. Treat the seedlings with 5 µM N6-benzyladenine or a mock solution for a specific time course (e.g., 0, 10, 30, 60 minutes).

-

RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Downstream Targets and Broader Effects

The activation of the N6-benzyladenine signaling pathway leads to the transcriptional regulation of a wide array of genes involved in various cellular processes. Microarray and RNA-seq analyses have identified numerous cytokinin-responsive genes in Arabidopsis.[16][17] Beyond the immediate early response genes like the Type-A ARRs, these include genes involved in:

-

Cell Cycle Control: Cyclins and cyclin-dependent kinases that regulate cell division.

-

Metabolism: Genes involved in nutrient uptake and metabolism.

-

Development: Transcription factors and other regulators that control organ development.

-

Hormone Crosstalk: Genes involved in the biosynthesis and signaling of other phytohormones like auxin and ethylene.

Metabolism of this compound

While N6-benzyladenine is the active form that binds to cytokinin receptors, this compound can also elicit cytokinin-like responses, albeit often to a lesser extent. This is likely due to the metabolic conversion of this compound to N6-benzyladenine within the plant, although the specific enzymes responsible for this isomerization in Arabidopsis are not fully characterized. Studies have shown that exogenously applied benzyladenine is rapidly absorbed and converted to its nucleotide form, N6-benzyladenosine-5'-monophosphate (BAMP), which is a key step in its metabolic activation and incorporation into various metabolic pathways.[18]

Conclusion

The this compound signaling pathway in Arabidopsis thaliana, primarily mediated by its active isomer N6-benzyladenine, is a well-defined multi-step phosphorelay system that plays a crucial role in regulating plant growth and development. Understanding the molecular components, their interactions, and the downstream transcriptional responses provides a powerful framework for both fundamental research and the development of novel strategies for crop improvement. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the intricate details of this vital signaling cascade.

References

- 1. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. acs.org [acs.org]

- 4. Benzyladenine | 1214-39-7 | MOLNOVA [molnova.com]

- 5. scispace.com [scispace.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Comprehensive analysis of Arabidopsis expression level polymorphisms with simple inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Gene Regulation by Cytokinin in Arabidopsis [frontiersin.org]

- 10. Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Mechanisms for Abscisic Acid Inhibition of Primary Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abscisic acid inhibits root growth in Arabidopsis through ethylene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arabidopsis Hypocotyl Adventitious Root Formation Is Suppressed by ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 18. Metabolism of Benzyladenine is Impaired in a Mutant of Arabidopsis thaliana Lacking Adenine Phosphoribosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Benzyladenine: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyladenine, a synthetic derivative of the purine base adenine, is a molecule of interest in various chemical and biological research fields. While its isomer, N6-benzyladenine, is a well-characterized plant cytokinin, the biological properties of this compound are less understood, presenting an opportunity for further investigation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound. It also summarizes the limited available information on its biological activity and offers detailed experimental protocols for its synthesis and analysis, aiming to facilitate future research and drug development efforts.

Molecular Structure and Identification

This compound, systematically named 3-benzyl-3H-purin-6-amine, is an N-substituted derivative of adenine where a benzyl group is attached to the N3 position of the purine ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 3-benzyl-3H-purin-6-amine |

| Synonyms | This compound, 3-benzylpurin-6-amine |

| CAS Number | 7280-81-1[1][2][3] |

| Molecular Formula | C₁₂H₁₁N₅[1][3] |

| Molecular Weight | 225.25 g/mol [1][3] |

| IUPAC Name | 3-benzyl-7H-purin-6-imine[1] |

| InChI | InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)[1] |

| InChIKey | ZRRXJVVXTVXDII-UHFFFAOYSA-N[4] |

| SMILES | Nc1ncn(Cc2ccccc2)c3ncnc13[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White to off-white solid | [5] |

| Melting Point | 279–281 °C | [6] |

| Boiling Point (Predicted) | 373.4 ± 52.0 °C | [5] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| pKa (Predicted) | 6.54 ± 0.20 | [5] |

| XLogP3-AA | 1.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Purification

The primary method for synthesizing this compound is through the direct benzylation of adenine. The regioselectivity of this reaction is highly dependent on the solvent system used.

Synthesis Workflow

The synthesis involves the deprotonation of adenine followed by nucleophilic substitution with benzyl bromide. The ratio of N9- to N3-benzylated products can be controlled by the choice of solvent. Polar aprotic solvents favor the formation of the N9-isomer, while polar protic solvents increase the proportion of the desired N3-isomer.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis and Purification

Materials:

-

Adenine

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium tert-butoxide (tBuOK)

-

Dimethyl sulfoxide (DMSO)

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend adenine in the chosen solvent (e.g., DMSO for a higher yield of the N9-isomer, or a mixture with a protic solvent to increase the N3-isomer ratio).

-

Deprotonation: Add a base (e.g., NaH or tBuOK) portion-wise to the suspension at room temperature to form the adenine anion.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the mixture at an elevated temperature (e.g., reflux) for several hours and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the N3- and N9-isomers.

Spectroscopic and Crystallographic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Table 3: Spectroscopic and Crystallographic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, [D6]DMSO, 25 °C) δ = 8.57 (s, 1H, C2-H), 7.96 (s, 2H, NH₂), 7.78 (s, 1H, C8-H), 7.50–7.40 (m, 2H, C₆H₅), 7.39–7.23 (m, 3H, C₆H₅), 5.51 (s, 2H, CH₂) | [6] |

| ¹³C NMR | (101 MHz, [D6]DMSO, 25 °C) δ = 154.9 (C6), 152.3 (C8), 149.6 (C4), 143.5 (C2), 136.1 (C0, C₆H₅), 128.6 (2C, C₆H₅), 128.1 (2C, C₆H₅), 128.1 (1C, C₆H₅), 120.1 (C5), 52.1 (CH₂) | [6] |

| IR (KBr) | ν (cm⁻¹): 3319, 3099, 1658, 1617, 1567, 1455, 1405, 1226, 1176, 1014, 656 | [6] |

| Mass Spec (ESI+) | m/z 226.11 (M+H)⁺ | [6] |

| Crystal Data | CCDC ref no. 1451435. Monoclinic, space group P 21/c, a 7.2996(4) Å b 11.7426(6) Å c 12.4520(7) Å, α 90 β 100.998 γ 90, V = 1047.74 ų | [6] |

Biological Activity and Mechanism of Action (Current Understanding)

The biological profile of this compound is not as extensively studied as its N6-isomer. The available data is sparse and often inferred from studies on structurally related compounds.

Known Biological Effects

-

Antiviral Activity: A study on 3-substituted adenines reported that 3-(2-bromobenzyl)adenine, a closely related analog, exhibited significant inhibition of Vaccinia virus and Herpes simplex virus multiplication in tissue culture.[2] This suggests that this compound and its derivatives could be a starting point for the development of novel antiviral agents.

-

Enzyme Inhibition: The same study indicated that some 3-alkyladenines are inhibitors of dopamine-β-hydroxylase.[2] While not directly tested on this compound, this highlights a potential for this class of compounds to interact with enzymatic targets. Research on N-Benzyl-3-methyl-3H-purin-6-amine, a similar compound, also suggests potential for enzyme inhibition.[8]

-

Antibacterial Potential: While no direct studies on this compound were found, research on 3-benzylamide derivatives has shown them to be inhibitors of the bacterial cell division protein FtsZ, exhibiting activity against Gram-positive bacteria.[9] This indicates a possible avenue for the exploration of 3-benzylpurine derivatives as antibacterial agents.

-

Cytotoxicity: There is a lack of specific cytotoxicity data (e.g., IC50 values) for this compound in the public domain. Studies on other purine derivatives have shown a wide range of cytotoxic activities against various cancer cell lines, but direct evaluation of this compound is needed.[10][11]

Mechanism of Action and Signaling Pathways

Due to the limited biological data, the precise mechanism of action and the signaling pathways modulated by this compound remain unknown. Future research should focus on target identification and pathway analysis to elucidate its biological function. Based on the purine scaffold, potential interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism could be hypothesized and investigated.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable scaffold for medicinal chemistry and drug discovery.

-

Lead Compound for Drug Discovery: The preliminary indications of antiviral and potential enzyme inhibitory activity suggest that this compound could serve as a lead compound for the development of new therapeutic agents.

-

Chemical Probe: As a less-studied isomer of a biologically active molecule, this compound could be used as a chemical probe to investigate the structure-activity relationships of adenine derivatives and to identify novel biological targets.

-

Pharmaceutical Intermediate: this compound can be utilized as a key intermediate in the synthesis of more complex and potentially more potent biologically active molecules.[5]

Experimental Protocols for Characterization

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Filter the solution if any particulate matter is present to ensure a homogeneous sample.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment before running the sample.

-

Acquire a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of around 1-10 µg/mL in the same solvent or a mixture of solvents compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

Data Acquisition:

-

Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern for further structural elucidation.

Single Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., a mixture of dichloromethane and methanol).

Data Collection and Structure Determination:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Conclusion and Future Directions

This compound is a readily accessible purine derivative with a well-defined molecular structure and physicochemical properties. While its biological activity is currently underexplored, preliminary data from related compounds suggest potential as an antiviral agent and enzyme inhibitor. This technical guide provides a solid foundation of its chemical and physical characteristics, along with detailed experimental protocols, to encourage and facilitate further research into its biological functions and therapeutic potential. Future studies should focus on comprehensive biological screening, including cytotoxicity assays against various cell lines, antimicrobial and antiviral testing, and screening against a panel of relevant enzymes and receptors. Elucidation of its mechanism of action and the signaling pathways it may modulate will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. Synthesis and biological activity of trisubstituted adenines as A 2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Substituted adenines. In vitro enzyme inhibition and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 95 7280-81-1 [sigmaaldrich.com]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H11N5 | CID 135404233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy N-Benzyl-3-methyl-3H-purin-6-amine | 14671-24-0 [smolecule.com]

- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Benzyladenine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Benzyladenine (3-BA) is a synthetic aromatic cytokinin, an analog of the naturally occurring plant hormone zeatin. While its isomer, 6-benzyladenine (6-BA or BAP), is more commonly utilized in plant tissue culture and agriculture, this compound also exhibits cytokinin activity and serves as a valuable tool in research and development. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its biological characterization. The information is intended for researchers, scientists, and professionals in drug development with an interest in cytokinin analogs and their potential applications.

Chemical Properties and Synthesis

This compound is a derivative of adenine, a purine base, with a benzyl group attached to the N3 position of the adenine ring.

| Property | Value |

| Chemical Formula | C₁₂H₁₁N₅ |

| Molar Mass | 225.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 232-235 °C |

| Solubility | Soluble in DMSO and ethanol, sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the benzylation of adenine. The ratio of N3- to N9-benzylation is influenced by the solvent system employed. Polar protic solvents tend to favor the formation of the N3 isomer.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the synthesis of this compound, adapted from procedures for the benzylation of adenine.[1][2]

Materials:

-

Adenine

-

Benzyl bromide

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve adenine in a mixture of DMSO and water. The addition of water, a polar protic solvent, favors the formation of the Nthis compound isomer.

-

Deprotonation: Add potassium tert-butoxide (KOtBu) to the solution while stirring. This will deprotonate the adenine, forming the adeninyl anion.

-

Benzylation: Slowly add benzyl bromide to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of N3- and N9-benzyladenine, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: The purified this compound can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mechanism of Action: The Cytokinin Signaling Pathway

Like other cytokinins, this compound exerts its biological effects by activating the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[3][4]

Caption: The cytokinin signaling pathway initiated by the binding of a cytokinin analog like this compound.

The key steps in the pathway are:

-

Receptor Binding: this compound binds to the extracellular CHASE domain of transmembrane histidine kinase receptors (AHKs).

-

Autophosphorylation: Ligand binding induces a conformational change in the receptor, leading to its autophosphorylation on a conserved histidine residue in the kinase domain.

-

Phosphorelay: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, it is shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus.

-

Nuclear Response: In the nucleus, AHPs transfer the phosphate group to type-B response regulators (ARs). Phosphorylated type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including genes encoding type-A ARRs.

-

Negative Feedback: The induced type-A ARRs act as negative regulators of the pathway, providing a feedback mechanism to attenuate the signal.

Biological Activity and Applications

This compound, as a cytokinin analog, influences a wide range of physiological and developmental processes in plants, including:

-

Cell division and proliferation: Promotes cell division in callus and suspension cultures.

-

Shoot initiation and development: Induces the formation of shoots from explants in tissue culture.

-

Delay of senescence: Prevents the degradation of chlorophyll and other macromolecules, thus delaying leaf senescence.

-

Modulation of gene expression: Alters the transcription of numerous genes involved in plant growth, development, and stress responses.

Due to these activities, this compound is a useful tool in:

-

Plant tissue culture: For the micropropagation of various plant species.

-

Agricultural research: To study the effects of cytokinins on crop yield and stress tolerance.

-